N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine
説明
N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine is a benzimidazole-derived amine characterized by a methyl-substituted benzimidazole core linked to an ethylamine group with N-methylation. This structure combines the aromaticity and hydrogen-bonding capacity of benzimidazole with the basicity and flexibility of an aliphatic amine. Such compounds are of interest in medicinal chemistry due to benzimidazole’s prevalence in drugs targeting enzymes, receptors, and ion channels.
特性
IUPAC Name |
N-methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8-4-3-5-9-11(8)14-10(13-9)6-7-12-2/h3-5,12H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFARBAVQYFZEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CCNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by alkylation reactions . Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
化学反応の分析
N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .
科学的研究の応用
N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, benzimidazole derivatives are known for their anticancer, antimicrobial, and antiviral properties . This compound is also used in the development of new pharmaceuticals and as a research tool to study various biological processes . In industry, it finds applications in the production of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This leads to the inhibition of cell division and has significant implications for its anticancer activity . Additionally, the compound may interact with other cellular targets, contributing to its broad spectrum of biological activities .
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
2.1.1. Thiazolidinone Core (CP-060S) The cardioprotective agent CP-060S () replaces the benzimidazole with a thiazolidinone ring. While both compounds feature an N-methyl-N-ethylamine side chain, CP-060S exhibits Ca²⁺ antagonism and antioxidant activity, likely due to its 3,5-di-tert-butyl-4-hydroxyphenyl group. The benzimidazole in the target compound may favor interactions with protonated residues (e.g., in kinase binding sites) compared to the thiazolidinone’s electrophilic carbonyl.
2.1.2. Triazole Core (N-Methyl-N-[2-(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)ethyl]amine) Triazole derivatives () retain the N-methyl-N-ethylamine motif but substitute benzimidazole with a 1,2,3-triazole. These compounds are explored for anti-Alzheimer and anti-trypanosomatid activity, suggesting divergent target profiles compared to benzimidazole-based amines.
Substituent Variations
2.2.1. Thiazole-Linked Benzimidazole (N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine) describes benzimidazole-thiazole hybrids. Replacing the ethylamine with a thiazole-linked methylene group introduces sulfur-based electronics and planar geometry. These compounds show antibacterial and anti-HepG2 activity, highlighting how substituent polarity and aromaticity influence bioactivity.
2.2.2. Phenolic Amine (N-Methyltyramine) N-Methyltyramine () shares the N-methyl-N-ethylamine chain but attaches it to a 4-hydroxyphenyl group instead of benzimidazole. The phenolic –OH increases hydrophilicity and hydrogen-bond donor capacity, contrasting with the benzimidazole’s π-deficient aromatic system. This structural difference may direct N-Methyltyramine toward adrenergic receptors, whereas the benzimidazole derivative could target nucleic acid-binding proteins.
Table 1: Key Comparisons of Structural Analogs
生物活性
N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)-ethyl]amine is a compound that falls within the category of benzimidazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₁H₁₅N₃
- CAS Number : 915919-96-9
- Molecular Weight : 189.26 g/mol
- Structure : The compound features a benzimidazole ring substituted with a methyl group and an ethylamine moiety.
Pharmacological Significance
Benzimidazole derivatives, including N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)-ethyl]amine, have been studied for various pharmacological activities:
-
Antimicrobial Activity :
- Research has shown that certain benzimidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
- A study highlighted that derivatives showed minimum inhibitory concentration (MIC) values ranging from 12.5 to 250 μg/ml against various pathogens, indicating potential therapeutic applications in treating infections .
-
Anticancer Activity :
- Benzimidazole derivatives have been investigated for their anticancer properties. Complexes derived from these compounds have shown the ability to induce apoptosis in cancer cells through mechanisms involving DNA damage and the generation of reactive oxygen species (ROS) .
- Specifically, studies indicated that some derivatives could inhibit the growth of cancer cell lines such as HeLa and SK-Hep1, with IC50 values suggesting potent activity against these malignancies .
-
Mechanisms of Action :
- The biological activity of N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)-ethyl]amine may involve several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
- Enzyme Inhibition : Some benzimidazole derivatives act as inhibitors of key enzymes involved in cellular signaling pathways, such as phosphatidylinositol 3-kinase (PI3K), which plays a role in cancer progression .
- The biological activity of N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)-ethyl]amine may involve several mechanisms:
Case Studies and Research Findings
A selection of studies illustrates the biological activity of N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)-ethyl]amine and related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
